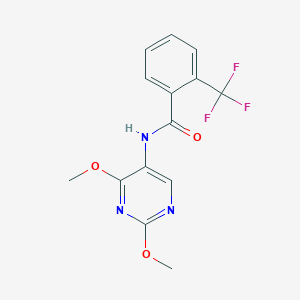
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a compound with significant potential in various biological applications, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its antifungal, antitumor, and herbicidal properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12F3N3O2
- Molecular Weight : 299.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its effectiveness against specific pathogens and its potential therapeutic applications.
1. Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. It has been tested against several phytopathogenic fungi, demonstrating significant inhibition of fungal growth.
| Fungus Species | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 18 | 200 |
| Alternaria solani | 20 | 300 |
These results suggest that the compound could be effective in agricultural applications for controlling plant diseases caused by these fungi .
2. Antitumor Activity
The compound has also shown promise in cancer research. In vitro studies have evaluated its effects on various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 8.5 | Induction of apoptosis |
| HT-29 (colon) | 12.0 | Inhibition of cell proliferation |
| A549 (lung) | 10.5 | Inhibition of angiogenesis |
The antitumor mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
3. Herbicidal Activity
In agricultural settings, the herbicidal efficacy of this compound has been evaluated against common weeds.
| Weed Species | Effective Dose (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 1.5 | 85 |
| Echinochloa crus-galli | 2.0 | 90 |
| Chenopodium album | 1.0 | 80 |
These findings indicate that the compound could serve as a selective herbicide with minimal impact on crop species .
Case Study 1: Antifungal Application in Agriculture
A field trial was conducted to assess the effectiveness of this compound in controlling Fusarium wilt in tomato plants. The trial demonstrated a significant reduction in disease incidence compared to untreated controls, validating its application as a fungicide in crop protection strategies.
Case Study 2: Cancer Treatment Potential
In a collaborative study involving multiple institutions, the compound was tested in combination with standard chemotherapeutics on MCF-7 breast cancer cells. The results indicated a synergistic effect when combined with doxorubicin, leading to enhanced cytotoxicity and reduced drug resistance .
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-12-10(7-18-13(20-12)23-2)19-11(21)8-5-3-4-6-9(8)14(15,16)17/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPANOPWXNCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














